2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride
Overview
Description
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol. It is a sulfonyl chloride derivative of 2-ethyl-1,3-benzoxazole, known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization , suggesting that they may interact with their targets in a variety of ways.
Biochemical Pathways
Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Result of Action
Compounds of similar structure have displayed antifungal activity, similar to the standard drug voriconazole against aspergillus niger .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride . For instance, the compound is stored at a temperature of -10 degrees Celsius .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves the inhibition of specific enzymes or the disruption of cellular processes, leading to the compound’s antimicrobial effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been studied for their anticancer activity against PBMC cell lines . These effects are often mediated through the compound’s ability to modulate key signaling pathways and alter gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s antifungal activity is attributed to its ability to inhibit enzymes involved in fungal cell wall synthesis . Additionally, it can induce changes in gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -10°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzoxazole derivatives have been shown to possess antimicrobial activity at specific concentrations . The threshold effects and potential toxicity at higher doses require careful evaluation in animal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyl-1,3-benzoxazole. This reaction requires specific conditions, such as the use of chlorosulfonic acid and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes, with stringent control over reaction parameters to achieve high purity and yield. The compound is often produced as a powder and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: In the development of pharmaceuticals and drug discovery processes.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride
2-Phenyl-1,3-benzoxazole-5-sulfonyl chloride
2-Nitro-1,3-benzoxazole-5-sulfonyl chloride
2-Methoxy-1,3-benzoxazole-5-sulfonyl chloride
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWUMIFXOVBJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.